Trypsin Hydrolysis Rate: Cbz-Phe-Val-Arg-pNA vs. Monopeptide and Single-Amino Acid Cbz/Bz/Tos-Arg-pNA Substrates
In the foundational 1979 study by Somorin et al., Nα-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride (ZPVAPA.HCl, the L,L,L-form of the target compound) was synthesized and directly compared against four simpler arginine p-nitroanilide substrates under identical trypsin-catalyzed hydrolysis conditions [1]. The hydrolysis rate differentials are quantitative and dramatic, establishing that the Phe-Val extended peptide backbone is essential for optimal trypsin recognition.
| Evidence Dimension | Relative rate of trypsin-catalyzed hydrolysis (fold-difference) |
|---|---|
| Target Compound Data | Cbz-Phe-Val-Arg-pNA.HCl (ZPVAPA): baseline (1×) — the most rapidly hydrolyzed substrate in the series |
| Comparator Or Baseline | Cbz-Arg-pNA (ZAPA): 100-fold slower; Bz-Arg-pNA (BAPA): 400-fold slower; Tos-Arg-pNA (TAPA): 600-fold slower; DL-Bz-Arg-pNA (DL-BAPA): 1,200-fold slower |
| Quantified Difference | Cbz-Phe-Val-Arg-pNA is hydrolyzed 100×, 400×, 600×, and 1,200× faster than the respective comparators |
| Conditions | Trypsin-catalyzed hydrolysis in aqueous buffer; p-nitroaniline release monitored spectrophotometrically; DMF co-solvent effects separately characterized. J Biochem 1979;85:157-162. |
Why This Matters
For procurement, these 100–1,200× rate enhancements mean that assays using Cbz-Phe-Val-Arg-pNA require substantially less enzyme and shorter incubation times than mono-arginine substrates, directly reducing reagent costs and improving high-throughput screening throughput.
- [1] Somorin O, Tokura S, Nishi N, Noguchi J. The Action of Trypsin on Synthetic Chromogenic Arginine Substrates. J Biochem. 1979;85(1):157-162. doi:10.1093/oxfordjournals.jbchem.a132305 View Source
